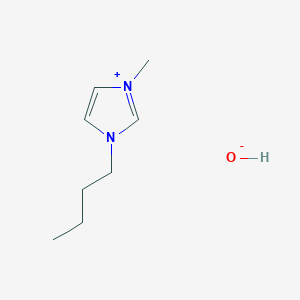

1-Butyl-3-methylimidazolium hydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAIZOIDUQOFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Butyl-3-methylimidazolium hydroxide synthesis via anion exchange

An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Hydroxide (B78521) via Anion Exchange

Introduction

1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) is a basic ionic liquid that has garnered significant attention as a "green" alternative to traditional volatile organic solvents and bases.[1][2] Its applications are diverse, ranging from a catalyst in organic reactions like Knoevenagel condensations to a medium for dissolving lignocellulosic biomass.[2][3][4] The most prevalent and well-established method for synthesizing [Bmim][OH] is through a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide precursor, followed by an anion exchange reaction to replace the halide with a hydroxide anion.[5]

This guide provides a detailed technical overview of the synthesis of [Bmim][OH] using strong-base anion exchange resins, a method favored for its high yields and the absence of inorganic salt byproducts.[6] The protocols and data presented are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis Overview

The synthesis is typically a two-stage process, as illustrated in the workflow diagram below.

-

Stage 1: Synthesis of Halide Precursor. 1-methylimidazole is reacted with a 1-halobutane (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in a quaternization reaction to produce the 1-butyl-3-methylimidazolium halide salt ([Bmim]X, where X = Cl, Br).[5]

-

Stage 2: Anion Exchange. The halide salt is dissolved in a suitable solvent and passed through a column containing a strong-base anion exchange resin in its hydroxide (OH⁻) form. The resin captures the halide anions and releases hydroxide anions, resulting in the formation of [Bmim][OH] in the eluate.[6][7][8]

Experimental Workflow

Caption: Overall workflow for the two-stage synthesis of [Bmim][OH].

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])

This protocol is adapted from established procedures for the quaternization of 1-methylimidazole.[2][7]

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole (e.g., 4.10 g, 50 mmol) and 1-bromobutane (e.g., 6.85 g, 50 mmol). Toluene or acetonitrile (B52724) can be used as a solvent (e.g., 50 mL).[2][7]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux. Reaction times can vary from 12 to 16 hours.[2][7]

-

Product Isolation: After the reaction is complete, cool the mixture. Evaporate the solvent to dryness using a rotary evaporator.

-

Purification: Wash the resulting residue, typically a yellow oil or solid, with a non-polar solvent like dry diethyl ether (e.g., 3 x 25 mL) to remove any unreacted starting materials.[7]

-

Drying: Dry the purified [Bmim]Br under vacuum to remove residual solvent. The expected yield is typically high, often in the range of 80-99%.[7]

Protocol 2: Synthesis of [Bmim][OH] via Anion Exchange Resin

This protocol utilizes a strong-base anion exchange resin to convert the halide precursor to the hydroxide form.[6][7]

-

Resin Preparation and Activation:

-

Pack a glass column with a strong-base anion exchange resin (e.g., 717# type, Amberlyst A-26, or Amberlite IRA-400).[6][7][9]

-

To ensure the resin is in the hydroxide form, wash it with a 1 M aqueous solution of sodium hydroxide (NaOH) until the eluate is strongly basic.[9]

-

Rinse the resin thoroughly with deionized water until the pH of the eluate is neutral. This removes excess NaOH.[7][9]

-

-

Ion Exchange:

-

Dissolve the synthesized [Bmim]Br in a suitable solvent such as water, methanol, or ethanol (B145695) (e.g., 1 mmol [Bmim]Br in 10 mL of solvent).[6][7]

-

Pass the [Bmim]Br solution through the prepared resin column at a controlled flow rate.

-

Alternatively, for a static reaction, stir the [Bmim]Br solution with the activated resin (e.g., 1.1-1.4 g of resin per 1 mmol of [Bmim]Br) in a flask at room temperature for 0.25 to 0.5 hours.[6]

-

-

Product Collection and Verification:

-

Collect the eluate from the column. To ensure complete elution, wash the column with an additional volume of the pure solvent.[7]

-

The halide content in the final product can be checked using a qualitative silver chromate (B82759) test or quantitatively by ion chromatography.[5][7]

-

-

Solvent Removal: Remove the solvent from the collected eluate using a rotary evaporator. The final product, [Bmim][OH], is typically an oil. Dry it under vacuum over a desiccant like P₂O₅ and KOH pellets.[7]

Quantitative Data Presentation

The following table summarizes quantitative data from a study on the synthesis of [Bmim][OH] using a 717# strong-base anion exchange resin.[6]

| Parameter | Value / Condition | Source |

| Precursor Salt | 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) | [6] |

| Anion Exchange Resin | 717# Strong-Base Resin (OH⁻ form) | [6] |

| Reaction Type | Static (in flask) or Dynamic (in column) | [6] |

| [Bmim]Br Amount | 1 mmol | [6] |

| Resin Amount | 1.1 - 1.4 g | [6] |

| Solvent | Water, Methanol, or Ethanol | [6] |

| Solvent Volume | 10 mL | [6] |

| Temperature | Room Temperature | [6] |

| Reaction Time | 0.25 - 0.5 hours | [6] |

| Conversion of [Bmim]Br | 100% | [6] |

| Yield of [Bmim][OH] | 97% | [6] |

| Resin Reusability | After 3 uses: 100% conversion, 96.4% yield | [6] |

Product Characterization

The purity and identity of the final [Bmim][OH] product should be confirmed using various analytical techniques. Common methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the 1-butyl-3-methylimidazolium cation.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.[5]

-

Ion Chromatography: To verify the complete removal of halide residues (Br⁻, Cl⁻) and quantify the hydroxide (OH⁻) content.[5]

Conclusion

The synthesis of this compound via anion exchange using a strong-base resin is a highly efficient and clean method. It offers quantitative conversion of the halide precursor and high yields of the desired ionic liquid, avoiding the formation of salt byproducts that can complicate purification.[6] The reusability of the resin further enhances the method's cost-effectiveness and environmental friendliness. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful laboratory-scale production of [Bmim][OH].

References

- 1. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. This compound | 528818-81-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH]. Due to the limited availability of specific experimental thermal analysis data for [Bmim][OH] in peer-reviewed literature, this guide leverages data from closely related 1-butyl-3-methylimidazolium-based ionic liquids to infer its probable thermal behavior. The document details decomposition pathways, potential decomposition products, and standardized experimental protocols for thermal analysis, serving as a critical resource for professionals in research and development.

Introduction to 1-Butyl-3-methylimidazolium Hydroxide

This compound is a basic ionic liquid that has garnered interest for various applications, including as a catalyst and reaction medium in organic synthesis. Its properties, such as low vapor pressure and high conductivity, make it an attractive alternative to traditional bases. However, its thermal stability is a critical parameter that dictates its operational window and safety in thermal processes. The thermal lability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion, with more basic anions generally leading to lower thermal stability.

Thermal Stability and Decomposition Profile

The thermal decomposition of 1-butyl-3-methylimidazolium-based ionic liquids is a complex process that can proceed through various pathways. The stability is intrinsically linked to the nucleophilicity and basicity of the anion. For [Bmim][OH], the hydroxide anion is a strong base and nucleophile, which is expected to result in lower thermal stability compared to [Bmim]-based ionic liquids with less basic anions like chloride or acetate. Reports suggest that the degradation of [Bmim][OH] can begin at temperatures as low as 150°C.

Comparative Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids. While specific TGA data for [Bmim][OH] is scarce, a comparative analysis with other [Bmim] salts provides valuable insights. The thermal lability of these ionic liquids generally follows the order of anion basicity.

Table 1: Onset Decomposition Temperatures of Various 1-Butyl-3-methylimidazolium-Based Ionic Liquids

| Ionic Liquid | Anion | Onset Decomposition Temperature (Tonset) (°C) |

| [Bmim][OH] | Hydroxide | ~150 (estimated) |

| [Bmim][OAc] | Acetate | >200 |

| [Bmim][Cl] | Chloride | >200 |

| [Bmim][MeSO4] | Methyl Sulfate | >200 |

Note: The onset decomposition temperature for [Bmim][OH] is an estimate based on qualitative descriptions in the literature. The data for other ionic liquids is sourced from comparative studies. Slow degradation for some [Bmim] salts has been observed at temperatures as low as 120-150°C over extended periods.[1]

Decomposition Products

The decomposition of [Bmim]-based ionic liquids yields a range of volatile and non-volatile products. The specific products depend on the decomposition pathway, which is influenced by the anion and temperature. For [Bmim][OH], the primary decomposition pathways are believed to be nucleophilic substitution (SN2) and deprotonation leading to the formation of an N-heterocyclic carbene (NHC).

Table 2: Potential and Identified Decomposition Products of 1-Butyl-3-methylimidazolium-Based Ionic Liquids

| Product Category | Specific Products | Associated [Bmim] Salt(s) |

| Alcohols | Butanol, Methanol (B129727) | [Bmim][OH] (expected), [Bmim][OAc] |

| Imidazoles | 1-Butylimidazole, 1-Methylimidazole, other alkyl-substituted imidazoles | [Bmim][OH] (expected), [Bmim][OAc], [Bmim][Cl] |

| Amides | N-Alkylamides | [Bmim][OH] (expected), [Bmim][OAc] |

| Amines | Alkyl amines | [Bmim][OAc] |

| Esters | Methyl acetate, Butyl acetate | [Bmim][OAc] |

| Haloalkanes | Chloroalkanes | [Bmim][Cl] |

Note: The decomposition products for [Bmim][OH] are largely inferred from theoretical studies and comparison with other [Bmim] salts. The products for [Bmim][OAc] and [Bmim][Cl] have been experimentally identified in studies involving thermal treatment at 150°C.[1]

Decomposition Pathways

The decomposition of this compound is primarily initiated by the highly reactive hydroxide anion. Theoretical studies, particularly Density Functional Theory (DFT) calculations, suggest two main competing pathways.

Nucleophilic Attack at the C2 Position

The most acidic proton on the imidazolium (B1220033) ring is at the C2 position. The hydroxide anion can abstract this proton, leading to the formation of an N-heterocyclic carbene (NHC). This reactive intermediate can then undergo further reactions. Alternatively, the hydroxide can directly attack the electrophilic C2 carbon, leading to a ring-opening reaction. This is considered a dominant degradation pathway for imidazolium cations in the presence of hydroxide.

Caption: Figure 1. Nucleophilic Attack at C2 of the Imidazolium Ring.

SN2 Attack on Alkyl Substituents

Another viable decomposition route is the nucleophilic attack of the hydroxide ion on the methyl or butyl groups attached to the nitrogen atoms of the imidazolium ring. This SN2 reaction would lead to the formation of methanol or butanol and the corresponding N-alkylimidazole.

Caption: Figure 2. SN2 Attack on Alkyl Substituents.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of [Bmim][OH], standardized experimental protocols are essential. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss.

Experimental Workflow:

Caption: Figure 3. TGA Experimental Workflow.

Methodology:

-

Sample Preparation: Prior to analysis, the [Bmim][OH] sample should be rigorously dried under high vacuum at a moderate temperature (e.g., 60-80°C) for an extended period (e.g., >24 hours) to remove any absorbed water, which can significantly affect the TGA results.

-

Instrumentation: A calibrated thermogravimetric analyzer is used. A sample of 5-10 mg is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10°C/min is standard. Different heating rates (e.g., 5, 15, and 20°C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: A typical temperature range for ionic liquids is from ambient temperature (e.g., 30°C) to 600°C or higher, to ensure complete decomposition is observed.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Methodology:

-

Sample Preparation: As with TGA, the sample must be thoroughly dried. A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used with an empty sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat from ambient to a temperature below the decomposition temperature (e.g., 120°C) at a controlled rate (e.g., 10°C/min).

-

Cooling Scan: Cool the sample to a low temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again to the upper temperature limit at the same heating rate. The data from the second heating scan is typically used for analysis of Tg and Tm.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to melting, crystallization, and glass transitions, respectively.

Conclusion

The thermal stability of this compound is a crucial parameter for its safe and effective application. While direct experimental data is limited, a comprehensive understanding can be built by comparing it with other [Bmim]-based ionic liquids and through theoretical studies of its decomposition pathways. The high basicity of the hydroxide anion suggests a lower thermal stability compared to its counterparts with less basic anions, with decomposition likely commencing around 150°C. The primary decomposition mechanisms are expected to involve nucleophilic attack at the C2 position of the imidazolium ring and SN2 reactions at the alkyl substituents. For precise characterization, rigorous experimental analysis using standardized TGA and DSC protocols is imperative. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this and similar ionic liquids.

References

An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521), often abbreviated as [Bmim][OH]. Understanding the solubility of [Bmim][OH] is crucial for its application in various fields, including organic synthesis, catalysis, and biorefining. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to 1-Butyl-3-methylimidazolium Hydroxide

This compound is a basic ionic liquid that has garnered significant interest due to its unique properties, such as low vapor pressure, wide liquid range, and high thermal stability.[1] It is typically a viscous liquid at room temperature and is considered a hydrophilic ionic liquid.[1] Its synthesis is commonly achieved through an anion exchange reaction from 1-butyl-3-methylimidazolium chloride or bromide with a hydroxide source like potassium hydroxide.[2][3]

Solubility of this compound in Organic Solvents

The solubility of [Bmim][OH] is largely dictated by the polarity of the solvent. As a hydrophilic ionic liquid, it exhibits high solubility in polar solvents and is immiscible with non-polar organic solvents.[1] The following table summarizes the qualitative solubility of [Bmim][OH] in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility of [Bmim][OH] |

| Water | H₂O | Very High | Miscible[1] |

| Ethanol | C₂H₅OH | High | Miscible[1] |

| Methanol | CH₃OH | High | Miscible |

| Acetonitrile | CH₃CN | High | Likely Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Likely Miscible |

| Toluene | C₇H₈ | Low | Immiscible |

| Hexane | C₆H₁₄ | Low | Immiscible |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Immiscible" indicates that the substances do not form a homogeneous solution and will separate into distinct phases.

Experimental Protocol for Determining Solubility

This section outlines a general experimental protocol for determining the solubility of an ionic liquid such as [Bmim][OH] in an organic solvent. The method described is a visual determination technique, often referred to as the cloud point method, which is suitable for determining miscibility. For partially miscible or immiscible systems, quantitative analysis would require techniques like UV-Vis spectroscopy or chromatography.

Objective: To determine the qualitative solubility (miscible or immiscible) of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound ([Bmim][OH])

-

Organic solvent of interest

-

Small, sealed glass vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block

-

Pipettes or syringes for accurate volume measurement

Procedure:

-

Preparation of Mixtures:

-

Label a series of clean, dry vials.

-

Using a pipette or syringe, add a known volume of the organic solvent to each vial.

-

Carefully add a small, known volume of [Bmim][OH] to the first vial.

-

Systematically increase the volume of [Bmim][OH] added to subsequent vials to create a range of compositions.

-

-

Mixing:

-

Securely cap the vials.

-

Thoroughly mix the contents of each vial using a vortex mixer or by placing a small magnetic stir bar in each vial and using a magnetic stirrer. Ensure vigorous mixing to promote dissolution.

-

-

Equilibration and Observation:

-

Place the vials in a temperature-controlled water bath or heating block set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 30 minutes), ensuring the temperature is stable.

-

Visually inspect each vial against a well-lit background.

-

Miscible: The solution will be clear and single-phased.

-

Immiscible: The solution will be cloudy or will have separated into two distinct liquid layers. The temperature at which a clear solution becomes cloudy upon cooling is known as the cloud point.

-

-

-

Data Recording:

-

Record the observations for each composition at the specified temperature.

-

For a more detailed study, the temperature can be varied to determine the upper or lower critical solution temperature.

-

For Quantitative Analysis (if immiscible or partially miscible):

If the ionic liquid is found to be immiscible or partially miscible, the concentration of the dissolved ionic liquid in the solvent phase can be quantified using UV-Vis spectroscopy, provided the ionic liquid has a chromophore that absorbs in the UV-Vis range. The imidazolium (B1220033) ring of [Bmim][OH] exhibits UV absorbance.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of [Bmim][OH] of known concentrations in the organic solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

After the equilibration and phase separation as described above, carefully extract a sample from the solvent-rich phase.

-

Measure the absorbance of this sample at the same λmax.

-

Use the calibration curve to determine the concentration of [Bmim][OH] in the sample.

-

Visual Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the visual determination of the solubility of this compound in an organic solvent.

References

The Catalytic Core of 1-Butyl-3-methylimidazolium Hydroxide in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign catalytic systems is a paramount objective. Among the novel catalysts that have garnered significant attention, basic ionic liquids (BILs) have emerged as a promising class of compounds. This technical guide delves into the catalytic mechanism of a particularly effective BIL, 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]), across a spectrum of pivotal organic reactions. Its unique properties as a non-volatile, thermally stable, and highly basic medium offer distinct advantages over traditional catalysts, positioning it as a versatile tool in the synthetic chemist's arsenal. This document will explore its role in Knoevenagel condensations, Claisen-Schmidt reactions, Michael additions, and transesterification reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Core Catalytic Functions of [Bmim][OH]

The catalytic prowess of [Bmim][OH] stems primarily from the strong basicity of the hydroxide anion (OH⁻). This allows it to function in several key roles within a reaction mixture:

-

Brønsted-Lowry Base: The hydroxide ion is a potent proton acceptor, readily deprotonating a wide range of carbon and heteroatom acids. This is the initiating step in many of the reactions discussed herein, generating the requisite nucleophile for subsequent bond formation.

-

Nucleophile: The hydroxide ion itself can act as a nucleophile, participating directly in reactions such as ester saponification, a competing reaction in transesterification.

-

Solvent and Phase-Transfer Catalyst: In many instances, [Bmim][OH] can serve as the reaction medium, eliminating the need for volatile organic solvents (VOCs). Its ionic nature can also facilitate the interaction between reactants of differing polarities, akin to a phase-transfer catalyst.

Knoevenagel Condensation: A Green Approach to C-C Bond Formation

The Knoevenagel condensation, a cornerstone reaction for the synthesis of α,β-unsaturated compounds, is efficiently catalyzed by [Bmim][OH]. The reaction proceeds smoothly under mild, often solvent-free conditions, affording high yields of the desired products.

Quantitative Data

The following table summarizes the results for the [Bmim][OH]-catalyzed Knoevenagel condensation between various aromatic aldehydes and active methylene (B1212753) compounds.

| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | 97 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | 15 | 94 |

| 4 | 4-Nitrobenzaldehyde | Malononitrile | 5 | 98 |

| 5 | Benzaldehyde | Ethyl cyanoacetate | 15 | 92 |

| 6 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 15 | 94 |

| 7 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 10 | 96 |

| 8 | Cyclohexanone | Malononitrile | 30 | 85 |

| 9 | Benzaldehyde | Diethyl malonate | 120 | 95 |

| 10 | 4-Methylbenzaldehyde | Diethyl malonate | 180 | 83 |

| 11 | 4-Methoxybenzaldehyde | Diethyl malonate | 240 | 77 |

| 12 | 2-Nitrobenzaldehyde | Diethyl malonate | 120 | 70 |

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of the aldehyde or ketone (1 mmol), the active methylene compound (1.2 mmol), and [Bmim][OH] (0.3 mmol) is stirred at room temperature or heated to a specified temperature (e.g., 100 °C for less reactive substrates like diethyl malonate) in a round-bottom flask. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with diethyl ether (3 x 10 mL). The ether layers are combined, washed with water, and dried over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.

Catalytic Mechanism and Workflow

The catalytic cycle of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by the hydroxide ion of [Bmim][OH] to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation by the water molecule (formed in the initial deprotonation step) and elimination of a water molecule yields the final α,β-unsaturated product, regenerating the catalyst.

Claisen-Schmidt Condensation: Synthesis of Chalcones and Related Compounds

The Claisen-Schmidt condensation, a crossed aldol (B89426) condensation between an aromatic aldehyde and a ketone, is another reaction efficiently promoted by [Bmim][OH]. This reaction is fundamental for the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.

Quantitative Data

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 10 | ~99 (with similar basic ILs) |

| 2 | Substituted Benzaldehydes | Substituted Acetophenones | 4-24 | 50-96 (general base catalysis) |

Note: The yields are representative of Claisen-Schmidt reactions under basic conditions, with specific data for [Bmim][OH] being less systematically reported.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

In a round-bottom flask, the aromatic aldehyde (1 mmol) and the ketone (1 mmol) are mixed in [Bmim][OH] (2 mL). The mixture is stirred at room temperature for a specified period (e.g., 10-24 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Catalytic Mechanism and Workflow

Similar to the Knoevenagel condensation, the reaction is initiated by the deprotonation of the α-carbon of the ketone by the hydroxide ion of [Bmim][OH] to form an enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens, to form a tetrahedral intermediate. Subsequent protonation and dehydration yield the α,β-unsaturated ketone (chalcone) and regenerate the catalyst.

Michael Addition: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

[Bmim][OH] serves as an excellent catalyst and reaction medium for the Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]. A noteworthy feature of [Bmim][OH] in this context is its ability to promote the bis-addition of active methylene compounds to α,β-unsaturated esters and nitriles in a single step.

Quantitative Data

The following table presents data for the [Bmim][OH]-catalyzed Michael addition of various nucleophiles to α,β-unsaturated compounds.

| Entry | Michael Donor | Michael Acceptor | Product Type | Time (min) | Yield (%) |

| 1 | Diethyl malonate | Methyl acrylate | Bis-adduct | 30 | 92 |

| 2 | Acetylacetone | Methyl acrylate | Bis-adduct | 45 | 90 |

| 3 | Malononitrile | Methyl vinyl ketone | Mono-adduct | 20 | 94 |

| 4 | Indole | Cyclohexenone | Mono-adduct | 60 | 85 |

| 5 | Thiophenol | Cyclohexenone | Mono-adduct | 15 | 97 |

| 6 | Diethyl malonate | Acrylonitrile | Bis-adduct | 30 | 90 |

Experimental Protocol: General Procedure for Michael Addition

The Michael donor (1 mmol) and the Michael acceptor (1 mmol for mono-addition, 0.5 mmol for bis-addition) are stirred in [Bmim][OH] (2 mL) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with diethyl ether. The ether extracts are washed with water and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.

Catalytic Mechanism and Workflow

The catalytic cycle for the Michael addition commences with the deprotonation of the Michael donor by [Bmim][OH] to generate a nucleophile (e.g., an enolate or a thiolate). This nucleophile then undergoes a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound, forming a new enolate intermediate. This intermediate is then protonated by the water formed in the first step, yielding the Michael adduct and regenerating the [Bmim][OH] catalyst. In the case of bis-additions, the initial adduct, which still contains an active methylene group, undergoes a second Michael addition.

Transesterification: A Key Step in Biodiesel Production and Ester Synthesis

[Bmim][OH] has also been demonstrated to be an effective catalyst for transesterification reactions, which are crucial in the production of biodiesel from triglycerides and in the synthesis of various esters. The strong basicity of the hydroxide ion facilitates the formation of the alkoxide nucleophile required for the reaction.

Quantitative Data

The following table provides examples of [Bmim][OH]-catalyzed transesterification reactions.

| Entry | Substrate | Alcohol | Product | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Glycerol (B35011) trioleate | Methanol | Methyl oleate (B1233923) (Biodiesel) | 8 | 120 | 87.2 |

| 2 | Dimethyl carbonate | 1-Pentanol | Dipentyl carbonate | 4 | 110 | 76 |

| 3 | Rapeseed oil | Methanol | FAME (Biodiesel) | - | - | High |

| 4 | Glycerol carbonate | Dimethyl carbonate | Glycerol dicarbonate | 2 | 75 | 95.0 |

Experimental Protocol: General Procedure for Transesterification of Triglycerides

The triglyceride (e.g., vegetable oil) and an excess of alcohol (e.g., methanol, with a molar ratio of at least 6:1 to the oil) are added to a round-bottom flask. [Bmim][OH] is added as the catalyst (e.g., 1-5 wt% relative to the oil). The mixture is heated to a specified temperature (e.g., 60-120 °C) with vigorous stirring for several hours. After the reaction is complete, the mixture is allowed to cool and settle. The upper layer, consisting of the fatty acid methyl esters (biodiesel), is separated from the lower glycerol layer. The biodiesel layer is then washed with water to remove any residual catalyst and alcohol, and subsequently dried.

Catalytic Mechanism and Workflow

The transesterification process is initiated by the deprotonation of the alcohol by the hydroxide ion of [Bmim][OH], forming a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester (or triglyceride), leading to a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the original alkoxy group (or glycerol in the case of triglycerides) and forming the new ester. The liberated alkoxide can then be protonated by the water formed in the initial step, regenerating the alcohol and the [Bmim][OH] catalyst.

Conclusion

1-Butyl-3-methylimidazolium hydroxide has proven to be a highly effective and versatile catalyst for a range of fundamental organic transformations. Its strong basicity, coupled with its favorable physical properties, allows for the development of greener and more efficient synthetic protocols. The ability to perform reactions under solvent-free conditions, the ease of product isolation, and the potential for catalyst recycling make [Bmim][OH] an attractive alternative to conventional homogeneous and heterogeneous catalysts. This guide provides a foundational understanding of its catalytic mechanism and practical application, encouraging its broader adoption in academic and industrial research settings for the development of sustainable chemical processes. Further exploration into the substrate scope and optimization of reaction conditions for a wider array of reactions will undoubtedly continue to expand the utility of this remarkable ionic liquid.

References

A Technical Guide to the Green Synthesis of 1-Butyl-3-methylimidazolium Hydroxide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has emerged as a versatile and environmentally benign alternative to traditional volatile organic solvents and bases in a myriad of applications, including organic synthesis, biomass processing, and drug delivery.[1][2][3] Its negligible vapor pressure, high thermal stability, and catalytic activity make it a cornerstone of green chemistry.[4] This technical guide provides a comprehensive overview of the green synthesis methodologies for [BMIM]OH, focusing on experimental protocols, quantitative data, and logical workflows.

Core Synthesis Strategies: Pathways to a Greener Base

The synthesis of [BMIM]OH primarily revolves around two strategic approaches: a two-step anion exchange process from a halide precursor and direct synthesis methodologies. The former is the most established and versatile, while the latter represents a more streamlined, though currently less common, approach.

Two-Step Synthesis via Anion Exchange

This widely adopted method involves two key stages:

-

Quaternization: The synthesis of a 1-butyl-3-methylimidazolium halide precursor, typically chloride ([BMIM]Cl) or bromide ([BMIM]Br).

-

Anion Exchange: The replacement of the halide anion with a hydroxide anion.

This pathway is favored due to the high availability of starting materials and consistently high yields.[5]

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM]X)

The initial step involves the quaternization of 1-methylimidazole (B24206) with a suitable 1-halobutane, such as 1-chlorobutane (B31608) or 1-bromobutane (B133212).[5] This reaction is typically carried out by reacting equimolar amounts of the reactants.[5] The choice of solvent and reaction conditions can influence the reaction rate and purity of the resulting halide salt.

Step 2: Anion Exchange to Form [BMIM]OH

The synthesized [BMIM]X then undergoes a metathesis reaction to exchange the halide anion for a hydroxide anion. Several methods can be employed for this crucial step, each with its own advantages in terms of efficiency and environmental impact.

-

Reaction with a Strong Base: A common approach is the reaction of [BMIM]X with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][5] The choice of solvent is critical to facilitate the reaction and subsequent separation of the byproduct (KX or NaX).

-

Anion Exchange Resin: A particularly "green" and efficient method involves the use of a strong-base anion exchange resin.[5][6] This technique often leads to a cleaner product with high conversion rates and allows for the potential reuse of the resin.[6]

Direct Synthesis Approaches

Direct synthesis routes to [BMIM]OH are being explored to streamline the process by avoiding the isolation of the halide intermediate.[5]

-

Oxidation Method: One reported method involves the direct oxidation of 1-butyl-3-methylimidazole using hydrogen peroxide (H₂O₂) under alkaline conditions.[1][5] This approach offers a direct pathway to the desired hydroxide form, though detailed reaction conditions are not extensively documented in publicly available literature.[5]

-

One-Pot Synthesis: Research is ongoing into one-pot methods that combine the alkylation and hydroxide metathesis steps.[5] However, these approaches can be challenging, sometimes requiring pressurized conditions and catalysts that may introduce impurities, and have seen limited commercial adoption due to lower yields compared to the traditional halide precursor route.[5]

Experimental Protocols and Quantitative Data

The following tables summarize quantitative data from various reported synthesis methods and provide detailed experimental protocols for key procedures.

Quantitative Data Summary

| Synthesis Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Conversion (%) | Reference |

| [BMIM]Br Synthesis | 1-methylimidazole, 1-bromobutane | Toluene (B28343) | 110 | 12 h | - | - | [7] |

| [BMIM]Cl Synthesis | 1-methylimidazole, 1-chlorobutane | Toluene | 110 (reflux) | 24 h | ~86 | - | [8] |

| [BMIM]Cl Synthesis | 1-methylimidazole, 1-chlorobutane | - | 60 (reflux) | 48 h | - | - | [4] |

| Anion Exchange (KOH) | [BMIM]Br, KOH | Isopropanol | Room Temp. | 0.5 h | 95 | 98 | [6] |

| Anion Exchange (KOH) | [BMIM]Br, KOH | Ethanol | Room Temp. | 2 h | 95 | 96 | [6] |

| Anion Exchange (Resin) | [BMIM]Br, 717# Resin | Water/Methanol/Ethanol | Room Temp. | 0.25-0.5 h | 97 | 100 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

-

Reactants: 1-methylimidazole (5 mmol), 1-bromobutane (5 mmol).

-

Solvent: Toluene.

-

Procedure:

-

Charge a 100 mL round-bottomed flask with a mixture of 1-methylimidazole and 1-bromobutane in toluene.

-

Place the flask in an oil bath and heat to 110°C with magnetic stirring for 12 hours.

-

After the reaction is complete, cool the mixture.

-

The product, [BMIM]Br, will separate as a distinct layer or solid. Isolate the product and wash with fresh toluene to remove any unreacted starting materials.

-

Dry the product under vacuum.[7]

-

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

-

Reactants: 1-methylimidazole (1.25 mol), 1-chlorobutane (1.38 mol).

-

Solvent: Toluene (125 cm³).

-

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.

-

Heat the solution to reflux at approximately 110°C for 24 hours.

-

After reflux, place the reaction mixture in a freezer at approximately -20°C for 12 hours to facilitate precipitation.

-

Decant the toluene. The remaining product will be a viscous oil or semi-solid.

-

Recrystallize the product from acetonitrile (B52724) and then repeatedly from ethyl acetate (B1210297) to yield a white crystalline solid.

-

Dry the final product, [BMIM]Cl, in vacuo.[8]

-

Protocol 3: Anion Exchange using Potassium Hydroxide (KOH)

-

Reactants: [BMIM]Br (1 mmol), KOH (1.1 mmol).

-

Solvent: Isopropanol (10 mL).

-

Procedure:

-

In a flask at room temperature, dissolve [BMIM]Br in isopropanol.

-

Add KOH to the solution with stirring.

-

Continue stirring for 0.5 hours.

-

The byproduct, KBr, will precipitate out of the solution.

-

Filter the mixture to remove the precipitated KBr.

-

Remove the solvent from the filtrate under reduced pressure to obtain [BMIM]OH.[6]

-

Protocol 4: Anion Exchange using a Strong-Base Anion Exchange Resin

-

Reactants: [BMIM]Br (1 mmol), 717# strong-base anion exchange resin (1.1-1.4 g).

-

Solvent: Water, Methanol, or Ethanol (10 mL).

-

Procedure:

-

Static Method (Column Chromatography): Pack a column with the anion exchange resin. Pass a solution of [BMIM]Br in the chosen solvent through the column. The hydroxide form of the resin will exchange with the bromide anion. The reaction is typically complete after 0.25 hours.

-

Dynamic Method (Flask Reaction): In a flask at room temperature, mix the [BMIM]Br solution with the anion exchange resin. Stir the mixture for 0.5 hours.

-

Separate the resin from the solution by filtration.

-

Remove the solvent from the solution under reduced pressure to yield [BMIM]OH. The resin can be regenerated and reused.[6]

-

Experimental Workflow Overview

The general workflow for the two-step synthesis of [BMIM]OH is outlined below. This process emphasizes purification and characterization to ensure a high-purity final product.

Conclusion

The green synthesis of 1-butyl-3-methylimidazolium hydroxide is a well-established process, with the anion exchange route from a halide precursor being the most reliable and high-yielding method. The use of anion exchange resins represents a particularly environmentally friendly approach, minimizing waste and allowing for catalyst recycling. While direct synthesis methods offer the potential for a more streamlined process, further research is needed to improve their yields and scalability. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity [BMIM]OH for a variety of green chemistry applications. The purity of the final product can be confirmed using analytical techniques such as ion chromatography, FTIR, and NMR.[5]

References

- 1. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 528818-81-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Hydroxide ([Bmim]OH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), a prominent ionic liquid, utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the methodologies for these analytical techniques and presents the expected spectroscopic data in a clear, tabular format for ease of reference and comparison.

Introduction

1-Butyl-3-methylimidazolium hydroxide, often abbreviated as [Bmim]OH, is a well-known ionic liquid that has garnered significant interest in various scientific fields, including organic synthesis, catalysis, and materials science. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a versatile compound. Accurate structural elucidation and purity assessment are paramount for its effective application, for which FTIR and NMR spectroscopy are indispensable tools. This guide will delve into the fundamental principles and practical aspects of characterizing [Bmim]OH using these powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of [Bmim]OH by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

Proton NMR spectroscopy of [Bmim]OH reveals distinct signals for the protons in the imidazolium (B1220033) ring and the butyl and methyl substituents. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectral Data for this compound ([Bmim]OH)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 10.5 | Singlet | 1H | H-2 (proton on the imidazolium ring between the two nitrogen atoms) |

| ~7.3 - 7.8 | Multiplet | 1H | H-4 (imidazolium ring proton) |

| ~7.3 - 7.8 | Multiplet | 1H | H-5 (imidazolium ring proton) |

| ~4.1 - 4.3 | Triplet | 2H | N-CH ₂-CH₂-CH₂-CH₃ |

| ~3.8 - 4.0 | Singlet | 3H | N-CH ₃ |

| ~1.7 - 1.9 | Multiplet | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| ~1.2 - 1.4 | Multiplet | 2H | N-CH₂-CH₂-CH ₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH ₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the [Bmim]⁺ cation.

Table 2: ¹³C NMR Spectral Data for 1-Butyl-3-methylimidazolium Cation ([Bmim]⁺)

| Chemical Shift (δ) ppm | Assignment |

| ~136 - 138 | C-2 (imidazolium ring) |

| ~123 - 125 | C-4 (imidazolium ring) |

| ~121 - 123 | C-5 (imidazolium ring) |

| ~48 - 50 | N -CH₂-CH₂-CH₂-CH₃ |

| ~35 - 37 | N -CH₃ |

| ~31 - 33 | N-CH₂-C H₂-CH₂-CH₃ |

| ~19 - 21 | N-CH₂-CH₂-C H₂-CH₃ |

| ~13 - 15 | N-CH₂-CH₂-CH₂-C H₃ |

Note: The hydroxide anion does not have any carbon atoms and therefore does not produce a signal in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of [Bmim]OH is characterized by vibrational modes of the imidazolium ring and the alkyl chains, as well as a prominent band corresponding to the hydroxide anion.

Table 3: FTIR Spectral Data and Vibrational Assignments for this compound ([Bmim]OH)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3600 | Broad, Strong | O-H stretching vibration of the hydroxide anion and absorbed water |

| ~3100 - 3200 | Medium | C-H stretching vibrations of the imidazolium ring |

| ~2800 - 3000 | Strong | C-H stretching vibrations of the butyl and methyl groups (CH₂, CH₃) |

| ~1620 - 1650 | Medium | C=N stretching vibration of the imidazolium ring |

| ~1560 - 1580 | Strong | C=C stretching vibration of the imidazolium ring |

| ~1460 - 1470 | Medium | C-H bending vibrations of the butyl and methyl groups (CH₂, CH₃) |

| ~1160 - 1180 | Strong | C-N stretching vibrations of the imidazolium ring |

| ~800 - 900 | Medium | C-H out-of-plane bending vibrations of the imidazolium ring |

| ~600 - 700 | Medium | Imidazolium ring deformation modes |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of [Bmim]OH is through an anion exchange reaction from a halide precursor, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br).

-

Preparation of [Bmim]Br: 1-methylimidazole (B24206) and 1-bromobutane (B133212) are reacted in a 1:1 molar ratio, typically under reflux in a suitable solvent (e.g., ethyl acetate) or neat for several hours. The resulting [Bmim]Br is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum.

-

Anion Exchange: The purified [Bmim]Br is dissolved in a suitable solvent, such as methanol (B129727) or water. A stoichiometric amount of a hydroxide source, for instance, potassium hydroxide (KOH) or a strong anion exchange resin in the hydroxide form, is added to the solution.

-

Work-up: The reaction mixture is stirred for a specified period to ensure complete anion exchange. If a solid precipitate (e.g., KBr) is formed, it is removed by filtration. If an anion exchange resin is used, it is filtered off. The solvent is then removed from the filtrate under reduced pressure to yield the this compound product.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the [Bmim]OH sample is dissolved in a deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube. The choice of solvent is crucial and should be one in which the sample is fully soluble.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

FTIR Spectroscopy

-

Sample Preparation: A small amount of the liquid [Bmim]OH sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Collection: A background spectrum of the empty ATR crystal or salt plates is collected to account for any atmospheric and instrumental interferences.

-

Sample Analysis: The sample spectrum is then recorded. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium hydroxide: Basicity and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic ionic liquid, 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]). It delves into its fundamental properties, particularly its basicity, and explores its diverse applications as a catalyst and solvent in organic synthesis and biomass processing. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile compound.

Core Properties of 1-Butyl-3-methylimidazolium hydroxide

This compound is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and a hydroxide anion (OH⁻). Its classification as a basic ionic liquid stems from the presence of the hydroxide anion, which is the primary driver of its pronounced basicity.[1][2] This strong basicity is the cornerstone of its catalytic activity in a wide array of chemical transformations.[2]

Physicochemical Properties

[Bmim][OH] is a viscous liquid at room temperature, exhibiting high thermal stability and negligible vapor pressure, characteristic of ionic liquids. It is miscible with water and other polar solvents. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Appearance | Viscous liquid |

| CAS Number | 528818-81-7 |

Basicity

Synthesis of this compound

The most common and well-established method for synthesizing [Bmim][OH] involves a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide precursor, followed by an anion exchange reaction to introduce the hydroxide anion.[2]

Synthesis of 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)

The precursor, [Bmim]Br, is typically synthesized by the reaction of 1-methylimidazole with 1-bromobutane (B133212).[4]

Anion Exchange to form this compound ([Bmim][OH])

The halide anion of the precursor is then exchanged with a hydroxide anion, typically by reaction with a strong base like potassium hydroxide.[4]

Applications in Organic Synthesis

[Bmim][OH] has emerged as a highly efficient and environmentally friendly catalyst and reaction medium for a variety of organic reactions. Its ability to act as both a solvent and a catalyst simplifies reaction procedures and often leads to higher yields and shorter reaction times.[1][5]

Knoevenagel Condensation

[Bmim][OH] is an exceptionally effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. It facilitates the condensation of aldehydes and ketones with active methylene (B1212753) compounds under mild, often solvent-free conditions.[1][6]

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by [Bmim][OH]

| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

| Benzaldehyde | Diethyl malonate | 15 | 92 |

| 4-Chlorobenzaldehyde | Diethyl malonate | 10 | 95 |

| 4-Nitrobenzaldehyde | Diethyl malonate | 10 | 96 |

| 4-Methoxybenzaldehyde | Diethyl malonate | 20 | 90 |

| Benzaldehyde | Malononitrile | 5 | 98 |

| 4-Chlorobenzaldehyde | Malononitrile | 5 | 97 |

Data compiled from various sources demonstrating typical results.[1][6]

Michael Addition

[Bmim][OH] also serves as an excellent catalyst and medium for Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[5][7] A noteworthy feature is its ability to promote bis-addition products in a single step, which can be challenging with conventional methods.[7]

Table 2: Michael Addition Reactions Catalyzed by [Bmim][OH]

| Nucleophile | Acceptor | Time (h) | Yield (%) |

| Imidazole | Methyl acrylate | 1 | 92 |

| 4-Nitroimidazole | Methyl acrylate | 2 | 89 |

| Indole | Methyl vinyl ketone | 1.5 | 90 |

| Pyrrole | Acrylonitrile | 3 | 85 |

| Thiophenol | Chalcone | 0.5 | 95 |

Data compiled from various sources showcasing the versatility of the catalyst.[5][8]

Catalytic Mechanism: The Role of N-Heterocyclic Carbenes (NHCs)

In imidazolium-based ionic liquids, the proton at the C2 position of the imidazolium (B1220033) ring is acidic. In the presence of the strongly basic hydroxide anion, an equilibrium can be established, leading to the in-situ formation of an N-heterocyclic carbene (NHC).[9] This NHC is a potent nucleophilic catalyst that can initiate a variety of reactions, including the Knoevenagel condensation.

Application in Biomass Processing

The ability of certain ionic liquids to dissolve lignocellulosic biomass has opened up new avenues for the production of biofuels and bio-based chemicals. [Bmim][OH], with its strong hydrogen-bond accepting hydroxide anion, can disrupt the complex hydrogen-bonding network in cellulose (B213188), leading to its dissolution. This facilitates the subsequent hydrolysis of cellulose into fermentable sugars.

Experimental Protocols

Synthesis of this compound ([Bmim][OH])

This protocol describes the synthesis of [Bmim][OH] from its bromide precursor.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) [4]

-

In a round-bottom flask, combine 1-methylimidazole and an equimolar amount of 1-bromobutane in a suitable solvent such as toluene.

-

Heat the mixture under reflux with stirring for 12-24 hours.

-

After cooling, the resulting ionic liquid, [Bmim]Br, which is often a viscous liquid or solid, is separated from the solvent.

-

The crude product is washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and then dried under vacuum.

Step 2: Anion Exchange [4]

-

Dissolve the synthesized [Bmim]Br in a dry solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Add a stoichiometric amount of powdered potassium hydroxide (KOH).

-

Stir the mixture vigorously at room temperature for 10-12 hours.

-

The precipitated potassium bromide (KBr) is removed by filtration.

-

The filtrate, containing [Bmim][OH], is concentrated under reduced pressure to yield the final product as a viscous liquid.

General Procedure for Knoevenagel Condensation using [Bmim][OH]

This protocol outlines a typical procedure for a [Bmim][OH]-catalyzed Knoevenagel condensation.[1]

-

In a reaction vessel, mix the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of [Bmim][OH] (e.g., 5 mol%).

-

Stir the mixture at room temperature. The reaction is often carried out neat (without any additional solvent).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture. The product, which is typically a solid, will precipitate.

-

Collect the product by filtration, wash with water, and dry. The aqueous filtrate containing the ionic liquid can be recovered and reused after removal of water.

General Procedure for Michael Addition using [Bmim][OH]

The following is a general experimental protocol for a Michael addition catalyzed by [Bmim][OH].[5]

-

To a flask containing [Bmim][OH] (acting as both catalyst and solvent), add the nucleophile (1 mmol).

-

Stir the mixture for a few minutes at room temperature.

-

Add the α,β-unsaturated compound (1.1 mmol) to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary. The ionic liquid phase can be recovered and reused.

Conclusion

This compound is a powerful and versatile basic ionic liquid with significant potential in both academic research and industrial applications. Its strong basicity, coupled with the unique properties of ionic liquids, makes it an excellent catalyst and solvent for a variety of organic transformations, offering greener and more efficient alternatives to traditional methods. Furthermore, its ability to dissolve lignocellulosic biomass highlights its role in the development of sustainable biorefineries. This guide provides a foundational understanding of [Bmim][OH], and it is anticipated that further research will continue to uncover new and innovative applications for this remarkable compound.

References

- 1. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 2. This compound | 528818-81-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijsdr.org [ijsdr.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-depth Technical Guide to the Environmental Impact and Toxicity of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs), once hailed as "green solvents" due to their low vapor pressure and high thermal stability, are now under increasing scrutiny for their potential environmental and toxicological effects.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental impact and toxicity of these compounds, summarizing key quantitative data, detailing experimental protocols for their assessment, and visualizing the underlying toxicological pathways.

Environmental Fate and Ecotoxicity

The environmental impact of imidazolium-based ILs is primarily dictated by their behavior in aquatic and terrestrial ecosystems, including their toxicity to various organisms and their persistence.

Aquatic Ecotoxicity

Imidazolium-based ILs have been shown to be toxic to a range of aquatic organisms, with toxicity generally increasing with the length of the alkyl chain on the imidazolium (B1220033) cation.[2][3] The anion, in contrast, typically plays a lesser role in the observed toxicity.[4]

Table 1: Aquatic Ecotoxicity of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid | Organism | Endpoint | Value (mg/L) | Reference(s) |

| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Daphnia magna | 48h LC50 | 8.8 | [4] |

| 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]) | Daphnia magna | 48h LC50 | 1.4 | [4] |

| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Daphnia magna | 48h LC50 | 0.3 | [4] |

| 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) | Daphnia magna | 48h LC50 | 8.03 | [3] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | Vibrio fischeri | 15min EC50 | 300 | [5] |

| 1-Octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) | Vibrio fischeri | 15min EC50 | 7.5 | [6] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | Daphnia magna | 48h LC50 | 19.91 | [4] |

Terrestrial Ecotoxicity

The impact of imidazolium-based ILs on soil ecosystems is an area of growing concern. Studies have shown that these compounds can inhibit the growth of plants and affect soil microbial communities. The toxicity in soil is also influenced by the alkyl chain length, with longer chains exhibiting greater toxicity.[7][8]

Table 2: Terrestrial Ecotoxicity of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid | Organism/System | Endpoint | Concentration | Effect | Reference(s) |

| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Soil microbial communities | Functional diversity | >250 mg/kg | Decrease in germination and germination index of maize | [7][9] |

| 1-Octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]) | Soil microbial communities | Abundance of ammonia-oxidizing archaea and bacteria | 4.0 - 8.0 mg/kg | Inhibition | [8] |

Biodegradability

A key factor in the environmental risk assessment of any chemical is its persistence. Many common imidazolium-based ILs are not readily biodegradable, raising concerns about their potential to accumulate in the environment.[10]

Table 3: Biodegradability of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid | Test Guideline | Result | Reference(s) |

| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | OECD 301D | Not readily biodegradable | [10] |

| 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]) | OECD 301D | Not readily biodegradable | [10] |

| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | OECD 301D | Inherently biodegradable | [10] |

Toxicity to Mammalian Cells

The cytotoxicity and genotoxicity of imidazolium-based ILs are critical endpoints for assessing their potential impact on human health and for guiding the development of safer alternatives.

Cytotoxicity

Similar to ecotoxicity, the cytotoxicity of imidazolium-based ILs is strongly dependent on the structure of the cation, particularly the length of the alkyl side chain. Longer alkyl chains generally lead to increased cytotoxicity due to their ability to disrupt cell membranes.[11]

Table 4: Cytotoxicity of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cell Line | Endpoint | Value (µM) | Reference(s) |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | HeLa | 72h EC50 | 5180 | [5] |

| 1-Octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) | HeLa | 72h EC50 | 6.5 | [6] |

| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Caco-2 | EC50 | 44 | [8] |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) | CCO | 24h IC50 | 1000 | [12] |

Genotoxicity

Several studies have investigated the potential of imidazolium-based ILs to cause DNA damage. The Comet assay is a common method used for this purpose. The results indicate that some imidazolium ILs can induce DNA damage, again with the effect often correlating with the alkyl chain length.

Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of imidazolium-based ILs is crucial for risk assessment and the design of safer alternatives. Key mechanisms that have been identified include cell membrane disruption and the induction of oxidative stress, which can lead to apoptosis.

Cell Membrane Disruption

The primary mechanism of toxicity for many imidazolium-based ILs is the disruption of the cell membrane. The lipophilic alkyl chains of the imidazolium cations can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and ultimately cell lysis.[11]

Caption: Mechanism of cell membrane disruption by imidazolium-based ionic liquids.

Oxidative Stress and Apoptosis

Exposure to imidazolium-based ILs has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis.

Caption: Signaling pathway of oxidative stress and apoptosis induced by imidazolium ILs.

Interaction with Signaling Pathways

Recent research has begun to explore the interaction of imidazolium-based ILs with specific cellular signaling pathways. For example, some of these compounds have been shown to interact with nuclear receptors such as the estrogen receptor, androgen receptor, and pregnane (B1235032) X receptor, as well as the Sonic Hedgehog signaling pathway, suggesting potential endocrine-disrupting effects.[13][14]

Caption: Interaction of imidazolium ILs with key signaling pathways.

Experimental Protocols

Accurate and reproducible assessment of the environmental impact and toxicity of imidazolium-based ILs relies on standardized experimental protocols. The following sections provide overviews of key methodologies.

Aquatic Ecotoxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test [15][16][17][18][19]

This guideline is used to determine the acute toxicity of substances to Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Procedure:

-

Prepare a series of test solutions with at least five different concentrations of the ionic liquid in a suitable medium.

-

Introduce 20 daphnids, divided into four replicates of five, into each test concentration and a control.

-

Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Endpoint: The 48-hour EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids.

Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

ISO 11348-3: Vibrio fischeri Luminescence Inhibition Test [1][20][21][22][23]

This standard specifies a method for determining the inhibition of light emission from the marine bacterium Vibrio fischeri.

-

Test Organism: Freeze-dried Vibrio fischeri.

-

Procedure:

-

Rehydrate the freeze-dried bacteria.

-

Prepare a dilution series of the ionic liquid sample.

-

Mix the bacterial suspension with the sample dilutions and a control.

-

Measure the luminescence after a defined incubation period (e.g., 5, 15, and 30 minutes) using a luminometer.

-

-

Endpoint: The EC50 is calculated as the concentration of the test substance that causes a 50% reduction in light emission compared to the control.

Biodegradability Testing

OECD 301 D: Ready Biodegradability - Closed Bottle Test [10][24][25][26][27]

This test assesses the ready biodegradability of a chemical substance by aerobic microorganisms.

-

Procedure:

-

A solution or suspension of the ionic liquid in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

-

The solution is kept in a completely filled, closed bottle in the dark at a constant temperature.

-

The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

-

-

Endpoint: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Cytotoxicity Testing

MTT Assay [28][29][30][31][32]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the ionic liquid for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Endpoint: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) can be calculated.

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Testing

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Principle: Cells with damaged DNA will display a "comet" with a tail of fragmented DNA when subjected to electrophoresis. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Procedure:

-

Expose cells to the ionic liquid for a defined period.

-

Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the DNA as nucleoids.

-

Subject the slides to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

-

Endpoint: Quantify DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.

Activated Sludge Respiration Inhibition Test

This test assesses the inhibitory effect of a substance on the respiration rate of microorganisms in activated sludge.

-

Procedure:

-

Activated sludge is mixed with a synthetic sewage feed.

-

The test substance is added at various concentrations.

-

The rate of oxygen consumption is measured over a short period (e.g., 30-180 minutes) using an oxygen electrode.

-

-

Endpoint: The inhibitory effect is expressed as the percentage of respiration inhibition compared to a control, and the EC50 can be determined.

Conclusion

The body of evidence clearly indicates that imidazolium-based ionic liquids are not inherently "green" and can pose significant risks to the environment and living organisms. Their toxicity is closely linked to their chemical structure, particularly the length of the alkyl chain on the imidazolium cation. While they offer potential benefits as alternative solvents, a thorough understanding of their toxicological profiles is essential for the responsible design and application of these compounds. Future research should focus on developing structure-activity relationships to predict toxicity, exploring their long-term environmental fate, and designing new generations of ionic liquids with improved biodegradability and reduced toxicity.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]